N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Overview
Description
N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a chlorinated dimethoxyphenyl ring and a dimethylpyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of a suitable guanidine precursor with 3-chloro-2,5-dimethoxybenzaldehyde and 4,6-dimethyl-2-aminopyrimidine. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and solvents. Purification methods such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)amidine
Uniqueness
N-(3-chloro-2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the presence of both a guanidine group and a chlorinated dimethoxyphenyl ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(3-chloro-2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-8-5-9(2)19-15(18-8)21-14(17)20-12-7-10(22-3)6-11(16)13(12)23-4/h5-7H,1-4H3,(H3,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPWILQMTWJJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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